molecular formula C6H8N4 B3252603 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 21762-92-5

3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3252603
CAS No.: 21762-92-5
M. Wt: 136.15 g/mol
InChI Key: YFYUIVCSYNXULP-UHFFFAOYSA-N
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Description

3-Amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS 21762-92-5) is an organic compound with the molecular formula C6H8N4 and a molecular weight of 136.16 g/mol . This pyrazole-carbonitrile derivative serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Compounds within this chemical class are recognized as key precursors for the regiospecific synthesis of complex heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines . These fused heterocycles are structurally related to known sedative and hypnotic drugs, making this compound of significant interest in the exploration of new pharmacologically active molecules . As a reagent, it is intended for use in research and development settings by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,5-dimethylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-5(3-7)6(8)9-10(4)2/h1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYUIVCSYNXULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as intermediates in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both amino and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile (CAS No. 21762-92-5) is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4, with a molecular weight of 108.16 g/mol. The structure features an amino group and a nitrile group, which contribute to its reactivity and biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, affecting various biochemical pathways.
  • Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting potential interactions with key biological targets.
  • Tautomerism : The ability to exist in different tautomeric forms may enhance its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can induce apoptosis in cancer cells through mechanisms involving p53 pathways .
  • Antimicrobial Properties : The compound has displayed significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The potential to inhibit inflammatory pathways suggests its use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityStructural Features
3-Amino-1-methyl-1H-pyrazoleAnticancer, antimicrobialLacks a dimethyl substitution at the 5-position
3,5-Dimethyl-1H-pyrazoleAntiviral, anti-inflammatoryContains two methyl groups at different positions
3-Amino-4-pyrazolecarbonitrileAntitubercular, anticancerDifferent substitution pattern affecting reactivity

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Antitumor Activity : A study published in Nature demonstrated that pyrazolo derivatives could induce intrinsic and extrinsic apoptotic pathways in human cancer cell lines (e.g., HCT116) through p53-mediated mechanisms .
  • Antimicrobial Efficacy : Research indicated that pyrazole derivatives exhibit significant antibacterial and antifungal activities against various strains, suggesting their potential as new therapeutic agents .
  • Anti-inflammatory Potential : Investigations into the anti-inflammatory properties revealed that these compounds could effectively inhibit COX enzymes, which are crucial in mediating inflammatory responses .

Q & A

Q. Key factors affecting yield :

  • Catalyst : TFA enhances reaction efficiency by protonating intermediates .
  • Temperature : Slow warming to 50°C prevents side reactions .
  • Stoichiometry : Excess azido reagents (7.5–10 equiv) drive conversions .

Q. Table 1: Representative Reaction Conditions

PrecursorSolventTemp (°C)CatalystYield (%)Reference
TriazenylpyrazoleCH₂Cl₂50TFA76–88
Azido derivativesCH₂Cl₂50TFA85

Basic: What spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic markers?

Answer:

  • ¹H/¹³C NMR :

    • Diagnostic peaks :
  • Pyrazole C-H (δ 7.54–8.55 ppm in CDCl₃ or DMSO-d₆) .

  • Methyl groups (δ 2.38 ppm for CH₃) .

  • Nitrile (C≡N) at δ 111–112 ppm in ¹³C NMR .

    • Solvent effects : DMSO-d₆ shifts NH protons upfield (δ 13.66 ppm) .
  • IR Spectroscopy :

    • Nitrile stretch: 2231–2242 cm⁻¹ (strong) .
    • Azide (N₃) stretch: 2138–2143 cm⁻¹ (very strong) .
  • Mass Spectrometry :

    • Molecular ion ([M]⁺) at m/z 224–238 with fragmentation patterns confirming substituents .

Advanced: How can researchers resolve discrepancies in NMR data for derivatives of this compound?

Answer:

  • Common issues :
    • Overlapping peaks from regioisomers or tautomers.
    • Solvent-induced shifts (e.g., DMSO vs. CDCl₃) .
  • Strategies :
    • 2D NMR : Use HSQC/HMBC to assign ambiguous protons/carbons.
    • Variable Temp NMR : Identify dynamic processes (e.g., NH tautomerism) .
    • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-azido analogs ).

Example : In DMSO-d₆, NH protons may appear as broad singlets (δ 13.66 ppm), while CDCl₃ resolves pyrazole C-H signals better .

Advanced: What strategies optimize reaction yields when competing functional groups are present?

Answer:

  • Functional group compatibility :
    • Nitrile stability : Avoid strong bases/oxidants that hydrolyze C≡N.
    • Azide handling : Use low temps (0°C) to minimize decomposition .
  • Catalyst tuning :
    • TFA selectively activates intermediates without side reactions .
  • Solvent selection :
    • CH₂Cl₂ balances polarity and inertness for azide-based reactions .

Case study : Substituting CH₂Cl₂ with THF reduced yields by 20% due to azide instability .

Advanced: How is the crystal structure of this compound determined, and what challenges arise?

Answer:

  • X-ray diffraction (XRD) :
    • Single crystals grown via slow evaporation (e.g., ethyl acetate/hexane) .
    • Challenges :
  • Polymorphism: Different packing modes affect unit cell parameters.
  • Weak diffraction: Nitrile groups may reduce crystal quality.
  • Data interpretation :
    • Compare bond lengths/angles with DFT-optimized structures .

Example : A related pyrazole-carbonitrile exhibited a planar pyrazole ring with a dihedral angle of 2.1° relative to the nitrile group .

Basic: What purification methods are effective for isolating this compound post-synthesis?

Answer:

  • Flash chromatography :
    • Silica gel with cyclohexane/ethyl acetate gradients (0–25% EA) .
    • Dry loading with Celite improves separation .
  • Recrystallization :
    • Ethanol/water mixtures yield high-purity crystals .

Q. Table 2: Purification Performance

MethodPurity (%)Recovery (%)Reference
Flash chromatography>9576–88
Recrystallization>9865–70

Advanced: How do substituents on the pyrazole ring influence reactivity in cross-coupling reactions?

Answer:

  • Electronic effects :
    • Electron-withdrawing groups (e.g., CN) deactivate the ring toward electrophilic substitution.
    • Methyl groups enhance stability but reduce electrophilicity .
  • Steric effects :
    • Bulky substituents (e.g., benzyl) hinder access to reactive sites .

Case study : 1-Benzyl derivatives showed 15% lower Suzuki coupling yields than 1-methyl analogs due to steric hindrance .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent nitrile degradation.
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Temperature : Long-term storage at –20°C preserves integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile

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